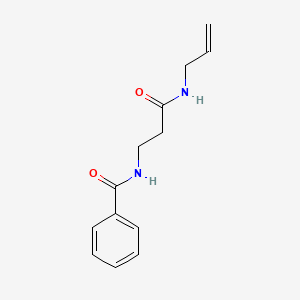![molecular formula C13H12N2O4S B7471370 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid, also known as MRS2578, is a selective and potent antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors and is involved in various physiological processes, including inflammation, immune response, and neuronal signaling. MRS2578 has been widely used in scientific research to study the role of P2Y6 receptor in these processes.
Mécanisme D'action
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid acts as a competitive antagonist of the P2Y6 receptor, which is activated by UDP (uridine diphosphate) and other nucleotides. By binding to the receptor, 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid prevents the activation of downstream signaling pathways, such as the phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathways. This leads to the inhibition of various cellular processes, such as microglial activation, immune response, and inflammation.
Biochemical and Physiological Effects
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid has been shown to have various biochemical and physiological effects in different tissues and cell types. For example, 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid can inhibit the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, from microglial cells and macrophages. 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid can also reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in these cells. In addition, 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid can modulate the activity of ion channels and neurotransmitter receptors in neurons, leading to changes in synaptic plasticity and neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid in lab experiments is its high selectivity and potency for the P2Y6 receptor. This allows for specific and reliable inhibition of the receptor without affecting other purinergic receptors. However, one limitation of using 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy in some experiments. In addition, 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid may have off-target effects on other cellular processes, which should be carefully considered and controlled in experimental design.
Orientations Futures
There are several future directions for research on 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid and the P2Y6 receptor. One direction is to investigate the role of P2Y6 receptor in other physiological processes, such as pain perception, cardiovascular function, and cancer progression. Another direction is to develop more potent and selective antagonists of the P2Y6 receptor for potential therapeutic applications in various diseases. Furthermore, the use of 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid in combination with other drugs or treatments may provide new insights into the complex interactions between purinergic signaling and other cellular pathways.
Méthodes De Synthèse
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid can be synthesized using a multistep process starting from 3-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a tert-butoxycarbonyl group. The protected amino group is then substituted with a pyridine ring using a palladium-catalyzed cross-coupling reaction. The tert-butoxycarbonyl group is removed, and the sulfonamide group is introduced using a coupling reaction with sulfamic acid. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid has been used in various scientific research studies to investigate the role of P2Y6 receptor in different physiological processes. For example, 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid has been used to study the involvement of P2Y6 receptor in microglial activation and neuroinflammation in the central nervous system. 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid has also been used to investigate the role of P2Y6 receptor in the regulation of immune response and inflammation in various tissues, such as the lung, liver, and kidney. Additionally, 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid has been used to study the effect of P2Y6 receptor on neuronal signaling and synaptic plasticity in the brain.
Propriétés
IUPAC Name |
3-[(5-methylpyridin-2-yl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-9-5-6-12(14-8-9)15-20(18,19)11-4-2-3-10(7-11)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEGXBDBHGPEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)


![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)


![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)
